molecular formula C11H14O3 B6593772 (S)-Methyl 2-(benzyloxy)propanoate CAS No. 77287-11-7

(S)-Methyl 2-(benzyloxy)propanoate

Cat. No.: B6593772
CAS No.: 77287-11-7
M. Wt: 194.23 g/mol
InChI Key: VYUWVGDHZQNXOP-VIFPVBQESA-N
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Description

(S)-Methyl 2-(benzyloxy)propanoate is a chiral ester compound with the molecular formula C({11})H({14})O(_{3}). It is commonly used as a building block in organic synthesis and pharmaceutical research due to its versatile reactivity and stereochemical properties .

Preparation Methods

Synthetic Routes and Reaction Conditions

(S)-Methyl 2-(benzyloxy)propanoate can be synthesized through various methods. One common approach involves the esterification of (S)-2-(benzyloxy)propanoic acid with methanol in the presence of an acid catalyst. The reaction typically requires refluxing the mixture for several hours to achieve high yields .

Industrial Production Methods

In industrial settings, the production of this compound often involves the use of continuous flow reactors to optimize reaction conditions and improve efficiency. This method allows for better control over temperature and reaction time, resulting in higher purity and yield .

Chemical Reactions Analysis

Types of Reactions

(S)-Methyl 2-(benzyloxy)propanoate undergoes various types of chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

(S)-Methyl 2-(benzyloxy)propanoate has a wide range of applications in scientific research:

    Chemistry: Used as a chiral building block in the synthesis of complex organic molecules.

    Biology: Employed in the study of enzyme-catalyzed reactions and stereoselective processes.

    Medicine: Investigated for its potential use in the development of pharmaceuticals, particularly in the synthesis of chiral drugs.

    Industry: Utilized in the production of fine chemicals and specialty materials.

Mechanism of Action

The mechanism of action of (S)-Methyl 2-(benzyloxy)propanoate involves its interaction with specific molecular targets and pathways. In biological systems, it can act as a substrate for enzymes that catalyze ester hydrolysis, leading to the formation of (S)-2-(benzyloxy)propanoic acid. This compound can then participate in various metabolic pathways, influencing cellular processes .

Comparison with Similar Compounds

Similar Compounds

    Methyl (S)-2-(benzyloxy)propanoate: A closely related compound with similar reactivity and applications.

    Ethyl (S)-2-phenylmethoxypropanoate: Another chiral ester with comparable properties.

    Methyl (2S)-2-(benzyloxy)propanoate: A stereoisomer with distinct stereochemical properties.

Uniqueness

(S)-Methyl 2-(benzyloxy)propanoate is unique due to its specific stereochemistry, which makes it particularly valuable in the synthesis of enantiomerically pure compounds. Its versatility in undergoing various chemical reactions also sets it apart from other similar compounds .

Properties

IUPAC Name

methyl (2S)-2-phenylmethoxypropanoate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H14O3/c1-9(11(12)13-2)14-8-10-6-4-3-5-7-10/h3-7,9H,8H2,1-2H3/t9-/m0/s1
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VYUWVGDHZQNXOP-VIFPVBQESA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C(=O)OC)OCC1=CC=CC=C1
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C[C@@H](C(=O)OC)OCC1=CC=CC=C1
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H14O3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID801279303
Record name Methyl (2S)-2-(phenylmethoxy)propanoate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID801279303
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

194.23 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

77287-11-7
Record name Methyl (2S)-2-(phenylmethoxy)propanoate
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=77287-11-7
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Methyl (2S)-2-(phenylmethoxy)propanoate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID801279303
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods I

Procedure details

To a pre-cooled solution of potassium tertiary butoxide (538.4 g) in DMF (1750 ml) at −20 to −10° C., added racemic methyl lactate compound of formula-11 (500 g) followed by benzyl chloride (547 g) at −20 to −10° C. and the reaction mixture was stirred for 5 hours at the same temperature. After completion of the reaction, the reaction mixture was quenched with water and the reaction mixture was extracted with ethyl acetate. The ethyl acetate layer was washed with water and 10% sodium chloride solution and then distilled off the solvent from ethyl acetate layer under reduced pressure to get the title compound as a residue. The obtained residue was taken into next step without isolation.
Quantity
538.4 g
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Name
Quantity
1750 mL
Type
solvent
Reaction Step One
Quantity
547 g
Type
reactant
Reaction Step Two

Synthesis routes and methods II

Procedure details

To a pre-cooled solution of racemic methyl lactate (200 g) in dimethyl formamide (400 ml) at 0-10° C., added benzyl chloride (218.8 g). Sodium tertiary butoxide (224.6 g) was added to the reaction mixture at 0-10° C. and stirred for 6 hours at 25-35° C. After completion of the reaction, the reaction mixture was quenched with water and extracted with toluene. The toluene layer was washed with water followed by 10% sodium chloride solution. The obtained toluene layer containing title compound was taken to next step.
Quantity
200 g
Type
reactant
Reaction Step One
Quantity
218.8 g
Type
reactant
Reaction Step One
Quantity
400 mL
Type
solvent
Reaction Step One
Quantity
224.6 g
Type
reactant
Reaction Step Two

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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